molecular formula C18H19ClFN3O2 B14997112 5-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,4-oxadiazole-2-carboxamide

5-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B14997112
M. Wt: 363.8 g/mol
InChI Key: NNLQGMLZUWRJPV-UHFFFAOYSA-N
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Description

5-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the chlorofluorophenyl and cyclohexenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various chlorinating and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents. The scalability of the process is crucial for commercial viability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-BROMO-6-FLUOROPHENYL)METHYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE
  • 5-[(2-CHLORO-6-METHOXYPHENYL)METHYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 5-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorofluorophenyl and cyclohexenyl groups, along with the oxadiazole ring, makes it a valuable compound for various applications.

Properties

Molecular Formula

C18H19ClFN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C18H19ClFN3O2/c19-14-7-4-8-15(20)13(14)11-16-22-23-18(25-16)17(24)21-10-9-12-5-2-1-3-6-12/h4-5,7-8H,1-3,6,9-11H2,(H,21,24)

InChI Key

NNLQGMLZUWRJPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NN=C(O2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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